N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 894060-65-2
VCID: VC11915398
InChI: InChI=1S/C20H17N7O2S/c1-13(28)22-15-3-2-4-16(11-15)23-19(29)12-30-20-25-24-18-6-5-17(26-27(18)20)14-7-9-21-10-8-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Molecular Formula: C20H17N7O2S
Molecular Weight: 419.5 g/mol

N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 894060-65-2

Cat. No.: VC11915398

Molecular Formula: C20H17N7O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 894060-65-2

Specification

CAS No. 894060-65-2
Molecular Formula C20H17N7O2S
Molecular Weight 419.5 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H17N7O2S/c1-13(28)22-15-3-2-4-16(11-15)23-19(29)12-30-20-25-24-18-6-5-17(26-27(18)20)14-7-9-21-10-8-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
Standard InChI Key JCIYCDXRVWUGTN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolopyridazine scaffold fused with a pyridin-4-yl group at position 6 and a sulfanyl-acetamide moiety at position 3. The acetamidophenyl group introduces hydrophobicity, while the sulfur atom enhances reactivity (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H17N7O2S\text{C}_{20}\text{H}_{17}\text{N}_{7}\text{O}_{2}\text{S}
Molecular Weight419.5 g/mol
CAS Number894060-65-2
SolubilityLimited data; likely polar aprotic solvents

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits peaks for aromatic protons (δ 7.2–8.5 ppm), acetamide methyl (δ 2.1 ppm), and sulfanyl-linked methylene (δ 3.8 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 420.1 [M+H]+^+.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Triazolopyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux.

  • Sulfanyl-Acetamide Introduction: Thiol-ene coupling between 3-mercapto-triazolopyridazine and chloroacetamide intermediates.

  • Pyridinyl Functionalization: Suzuki-Miyaura coupling to attach the pyridin-4-yl group.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Hydrazine, EtOH, 80°C, 12h65
2K2_2CO3_3, DMF, rt, 6h78
3Pd(PPh3_3)4_4, dioxane72

Purification and Analysis

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7).

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanisms

Antimalarial Activity

In vitro assays against Plasmodium falciparum (3D7 strain) demonstrated an IC50_{50} of 1.2 µM, comparable to chloroquine (IC50_{50}: 0.8 µM). The sulfanyl group is critical for heme polymerization inhibition.

Antifungal Properties

Against Candida albicans, the compound showed a MIC of 8 µg/mL, likely via ergosterol biosynthesis disruption.

ActivityIC50_{50}/MICReference
Antimalarial1.2 µM
Antifungal8 µg/mL
Anticancer (MCF-7)60% inhibition at 10 µM

Structure-Activity Relationships (SAR)

Role of Substituents

  • Pyridinyl Group: Enhances solubility and target binding via π-π interactions.

  • Sulfanyl Linker: Improves metabolic stability compared to oxygen analogs.

  • Acetamidophenyl Moiety: Increases lipophilicity, aiding membrane permeability.

Analog Comparisons

  • N-(4-Acetamidophenyl) Analog: Reduced antimalarial activity (IC50_{50}: 2.5 µM), highlighting the importance of the 3-substituent .

  • Fluorophenyl Derivatives: Higher antifungal potency (MIC: 4 µg/mL) but increased cytotoxicity.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp_{\text{app}}: 12 × 106^{-6} cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide metabolites.

Toxicity Data

  • Acute Toxicity: LD50_{50} > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test.

Future Research Directions

  • Mechanistic Elucidation: Detailed enzymology studies to identify molecular targets.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • In Vivo Efficacy: Testing in malaria-infected animal models.

  • Structural Optimization: Fluorine incorporation to improve blood-brain barrier penetration.

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